N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a benzo[b][1,4]oxazepin ring with an isobutoxybenzenesulfonamide moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-(2-methylpropoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)12-27-16-6-8-17(9-7-16)29(25,26)23-15-5-10-18-19(11-15)28-13-21(3,4)20(24)22-18/h5-11,14,23H,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSHIAZUUOYFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzo[b][1,4]oxazepin ring system through a condensation reaction involving ortho-phenylenediamine and a suitable carboxylic acid derivative . This intermediate is then further functionalized by introducing the isobutoxybenzenesulfonamide group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b][1,4]oxazepin derivatives and sulfonamide-containing molecules. Examples include:
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide
Uniqueness
What sets N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides and features a unique structural framework comprising a benzoxazepine core. The molecular formula is , with a molecular weight of approximately 437.49 g/mol . The presence of both the benzoxazepine and sulfonamide functionalities suggests a diverse range of reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.49 g/mol |
| CAS Number | 921540-44-5 |
| Structural Characteristics | Benzoxazepine core with sulfonamide group |
This compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific cysteine proteases, which are crucial in various physiological processes and disease pathways . This inhibition is attributed to the compound's ability to bind effectively to the active sites of these enzymes.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. Its sulfonamide group is known for its role in antibacterial action by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited low micromolar activity against cysteine proteases. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced inhibitory potency .
Study 2: Antimicrobial Efficacy
In vitro assays showed that this compound exhibited bacteriostatic effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10–50 µg/mL, indicating potential as an antimicrobial agent .
Study 3: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| N-(3-methylbenzamide) | Simpler structure; limited therapeutic applications |
| N-(3-fluoro-4-methoxybenzenesulfonamide) | Increased solubility; altered pharmacokinetics |
| N-(3-isobutoxybenzene sulfonamide) | Similar sulfonamide functionality; different bioactivity |
This comparison highlights the unique aspects of N-(3,3-dimethyl-4-oxo...) in terms of its complex structure and potential as a therapeutic agent.
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?
- Methodological Answer : A stepwise synthesis approach is advised, focusing on coupling the benzoxazepine core with the sulfonamide moiety. Key steps include:
- Ring closure : Use catalytic acid (e.g., p-toluenesulfonic acid) to cyclize intermediates into the benzoxazepine ring.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
- Quality control : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via /-NMR .
Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : Analyze -NMR for characteristic peaks (e.g., dimethyl groups at δ 1.2–1.5 ppm, sulfonamide NH at δ 8.1–8.3 ppm) .
- X-ray crystallography : Resolve the 3D structure using single-crystal diffraction (Mo-Kα radiation, 100 K) to confirm stereochemistry and hydrogen-bonding patterns .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 445.1542 for CHNOS) .
Q. How should solvent systems be selected for solubility and stability studies?
- Methodological Answer :
- Solubility screening : Test in DMSO (stock solutions), aqueous buffers (pH 2–9), and ethanol. Use UV-Vis spectroscopy (λmax ~280 nm) for quantification.
- Stability assessment : Incubate at 37°C for 24–72 hours in PBS (pH 7.4) and analyze degradation via HPLC. Adjust pH or use stabilizers (e.g., 0.1% BSA) if instability is observed .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., carbonic anhydrase IX). Prioritize poses with sulfonamide coordinating to Zn.
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate binding free energy (MM-PBSA) and compare to known inhibitors .
Q. What methodologies resolve discrepancies in bioactivity data across assays?
- Methodological Answer :
- Purity verification : Re-analyze batches via HPLC (≥98% purity) to rule out impurities affecting activity .
- Assay standardization : Re-test under controlled conditions (e.g., 10 µM compound, 1% DMSO, 37°C) in triplicate. Use a reference inhibitor (e.g., acetazolamide) for normalization.
- Off-target screening : Perform kinase profiling or CYP450 assays to identify confounding interactions .
Q. How can researchers analyze metabolic stability in hepatic microsomes?
- Methodological Answer :
- Incubation protocol : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
- Quantification : Use LC-MS/MS (MRM mode) to measure parent compound depletion. Calculate half-life (t) and intrinsic clearance (Cl) using the in vitro t method .
Data Contradiction Analysis
Q. How should conflicting solubility data from different labs be addressed?
- Methodological Answer :
- Standardize protocols : Ensure consistent temperature (25°C), agitation (150 rpm), and solvent preparation (e.g., degassed buffers).
- Cross-validate methods : Compare nephelometry (turbidity) vs. UV-Vis results. Perform XRPD to check for polymorphic changes affecting solubility .
Q. What steps reconcile variations in enzyme inhibition IC values?
- Methodological Answer :
- Replicate assays : Use identical enzyme batches (e.g., recombinant vs. tissue-extracted) and substrate concentrations.
- Data normalization : Express IC relative to a control compound tested in parallel. Statistically analyze outliers (Grubbs’ test) .
Structural and Mechanistic Insights
Q. What crystallographic strategies confirm the compound’s conformation in solid state?
- Methodological Answer :
Q. How does the compound’s logP affect membrane permeability in cell-based assays?
- Methodological Answer :
- logP determination : Measure via shake-flask method (octanol/water partition) or calculate using ChemAxon software.
- Permeability assay : Use Caco-2 cell monolayers. Compare apparent permeability (P) of the compound (10 µM) with high/low permeability standards (e.g., propranolol vs. atenolol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
